molecular formula C20H26N6O4S B2664910 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide CAS No. 899995-90-5

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide

Cat. No.: B2664910
CAS No.: 899995-90-5
M. Wt: 446.53
InChI Key: RRAOGGNWZDHSBE-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one core.

While explicit biological data for this compound are absent in the provided evidence, its structural features align with compounds targeting kinases, antiproliferative agents, or antimicrobials .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-6-24(7-2)31(29,30)15-10-8-14(9-11-15)18(27)23-25-13-21-17-16(19(25)28)12-22-26(17)20(3,4)5/h8-13H,6-7H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOGGNWZDHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the diethylsulfamoyl benzamide moiety: This can be done through a coupling reaction using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure R1 (Position 1) R5 (Benzamide Substituent) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one tert-Butyl 4-(Diethylsulfamoyl)phenyl C21H25N7O4S ~483.53* High solubility (sulfonamide)
BG14846 Pyrazolo[3,4-d]pyrimidin-4-one tert-Butyl 4-Nitrophenyl C17H18N6O4 370.36 Lower MW; nitro group may reduce solubility
ZYBT1 Pyrazolo[3,4-d]pyrimidin-4-amine Hexahydrocyclopenta[c]pyrrole Pyridin-2-yl C24H25N7O2 ~443.50* BTK inhibitor; polar pyrrole moiety
Compound () Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl 2-Trifluoromethylphenyl C19H11ClF3N5O2 433.77 Lipophilic (Cl, CF3); ChemSpider ID: 20993948
5a () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl Dimethylaminobenzylidene C24H23N7O3 457.48 Yield: 60%; m.p. 258–260°C

*Note: Molecular weights marked with * are estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The tert-butyl group (target compound, BG14846) likely improves metabolic stability compared to aryl groups (e.g., 3-chlorophenyl in ) . The 4-(diethylsulfamoyl) group in the target compound enhances solubility relative to BG14846’s nitro group, which is electron-withdrawing and may reduce bioavailability .

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H22N6O3S
Molecular Weight398.48 g/mol
CAS Number899751-67-8
Topological Polar Surface Area106 Ų

These properties suggest a moderate solubility and potential for interaction with biological targets.

This compound acts primarily as a cyclin-dependent kinase (CDK) inhibitor . It binds to the active site of CDKs, thereby preventing their interaction with substrates and inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer cells that rely on rapid proliferation for tumor growth.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Oxidative Phosphorylation Inhibition : Some analogs have been reported to inhibit oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cells reliant on aerobic metabolism .

Enzyme Inhibition

The compound also exhibits inhibitory effects on specific enzymes involved in disease processes. For example:

  • Cyclin-dependent Kinases (CDKs) : The inhibition of CDKs by this compound can lead to disrupted cell cycle progression in cancer cells.

Case Studies

Several studies have documented the effects of similar compounds on various cancer models:

  • Pancreatic Cancer Models : A close analog demonstrated significant efficacy in inhibiting tumor growth in syngeneic pancreatic cancer models, with an IC50 value indicating potent activity .
  • Breast Cancer Cell Lines : Another study highlighted the effectiveness of related compounds against breast cancer cell lines through mechanisms involving mitochondrial dysfunction .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings:

Compound NameMechanism of ActionIC50 (μM)Cancer Type
N-{1-tert-butyl-4-oxo...}CDK Inhibition0.58Pancreatic
Related Benzene DisulfonamideOXPHOS Inhibition0.31Pancreatic
Pyrazolo[3,4-d]pyrimidine DerivativeApoptosis Induction1.0Breast

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